[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid
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Overview
Description
[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid is an organic compound with a complex structure that includes a cyclohexylmethoxy group and a methoxyphenyl group attached to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexylmethoxy Group: This step involves the reaction of cyclohexanol with methanesulfonyl chloride to form cyclohexylmethanesulfonate, which is then reacted with sodium methoxide to yield cyclohexylmethoxy.
Attachment to the Phenyl Ring: The cyclohexylmethoxy group is then attached to a phenyl ring through a nucleophilic substitution reaction.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the phenol group using methyl iodide and a base such as potassium carbonate.
Formation of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclohexylmethoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
Chemistry
In chemistry, [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may be used in the development of new biochemical assays or as a tool to study specific biological pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique structure makes it valuable for the development of new polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]propionic acid
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]butyric acid
- [4-(Cyclohexylmethoxy)-3-methoxyphenyl]valeric acid
Uniqueness
Compared to similar compounds, [4-(Cyclohexylmethoxy)-3-methoxyphenyl]acetic acid has a unique combination of functional groups that confer specific chemical and biological properties Its structure allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways
Properties
CAS No. |
75221-43-1 |
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Molecular Formula |
C16H22O4 |
Molecular Weight |
278.34 g/mol |
IUPAC Name |
2-[4-(cyclohexylmethoxy)-3-methoxyphenyl]acetic acid |
InChI |
InChI=1S/C16H22O4/c1-19-15-9-13(10-16(17)18)7-8-14(15)20-11-12-5-3-2-4-6-12/h7-9,12H,2-6,10-11H2,1H3,(H,17,18) |
InChI Key |
OSSMMMPZUMESPM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)CC(=O)O)OCC2CCCCC2 |
Origin of Product |
United States |
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